Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)
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Overview
Description
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” is a complex carbohydrate derivative It consists of two glucose molecules (Glc) that are acetylated at multiple positions (Ac) and linked through an alpha-1,4-glycosidic bond The compound also features a phenyl group (Ph) with a methoxy substituent (4-OMe)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” involves multiple steps of protection, glycosylation, and deprotection. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups on glucose are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected glucose molecules are linked through an alpha-1,4-glycosidic bond using a glycosyl donor and acceptor under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group with a methoxy substituent is introduced through a substitution reaction.
Deprotection: The acetyl groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and purity, using automated systems and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as acetic anhydride (Ac2O) or benzyl chloride (BnCl) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield gluconic acid derivatives, while reduction can yield deacetylated glucose derivatives.
Scientific Research Applications
The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling and recognition processes.
Medicine: Explored for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the development of novel materials and bio-based products.
Mechanism of Action
The mechanism by which “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, such as lectins, and influence cellular processes. The acetyl and phenyl groups may enhance its stability and binding affinity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph: Lacks the methoxy substituent on the phenyl group.
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(3-OMe): Has a methoxy substituent at a different position on the phenyl group.
Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OH): Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The unique feature of “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(b)-O-Ph(4-OMe)” is the specific arrangement of acetyl and methoxy groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for studying structure-activity relationships and developing new applications.
Properties
Molecular Formula |
C33H42O19 |
---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33-/m1/s1 |
InChI Key |
CHQFKIZJLSSYAP-RCQOQWBPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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